(Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide, also known as BFA-1, is a compound that has been studied for its potential applications in scientific research. BFA-1 is a member of the enamide family of compounds, which have been shown to have a variety of biological activities.
Scientific Research Applications
Structural and Functional Analogs
Analogous Compounds and Their Applications
Immunosuppressive Activity
Analogs of A77 1726, the active metabolite of leflunomide, which inhibits the tyrosine kinase epidermal growth factor receptor (EGFR), suggest potential applications in immunosuppression and targeting specific cancer pathways due to their ability to bind the ATP-binding pocket of EGFR (Ghosh, Zheng, & Uckun, 1999).
Anti-Inflammatory Potential
Studies on N-arylcinnamanilides have demonstrated significant anti-inflammatory effects by attenuating lipopolysaccharide-induced NF-κB activation, suggesting applications in developing new anti-inflammatory drugs (Hošek et al., 2019).
Antimicrobial and Antibiofilm Properties
Certain acylthioureas and derivatives have shown substantial anti-pathogenic activity, particularly against strains capable of biofilm formation, indicating their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Photochemical and Electrochemical Properties
Novel metallophthalocyanines derived from related compounds exhibit unique aggregation, electrochemical behaviors, and metal ion interactions, highlighting their applications in materials science for sensors, photovoltaics, and electronic devices (Aktaş Kamiloğlu et al., 2020).
Synthetic Applications in Medicinal Chemistry
The catalyzed reactions and synthetic pathways involving enamides, including stereoselective N-vinylation and cyclization, offer methodologies for constructing complex molecules, potentially applicable in the synthesis of natural products and novel pharmaceuticals (Yang et al., 2007).
Antimalarial Activity
Ring-substituted N-arylcinnamanilides, through microwave-assisted synthesis, have shown significant antimalarial activity against P. falciparum, underscoring their potential in developing new antimalarial therapies (Kos et al., 2022).
properties
IUPAC Name |
(Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2FN2O/c17-12-5-6-14(19)10(8-12)7-11(9-20)16(22)21-15-4-2-1-3-13(15)18/h1-8H,(H,21,22)/b11-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSZRWBNXIHLEM-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=C(C=CC(=C2)Br)F)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=C(C=CC(=C2)Br)F)/C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.